

# A Technical Guide to 4-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

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## Compound of Interest

Compound Name: 4-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No.: B153075

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **4-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid**, a key bifunctional molecule often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in targeted protein degradation pathways.

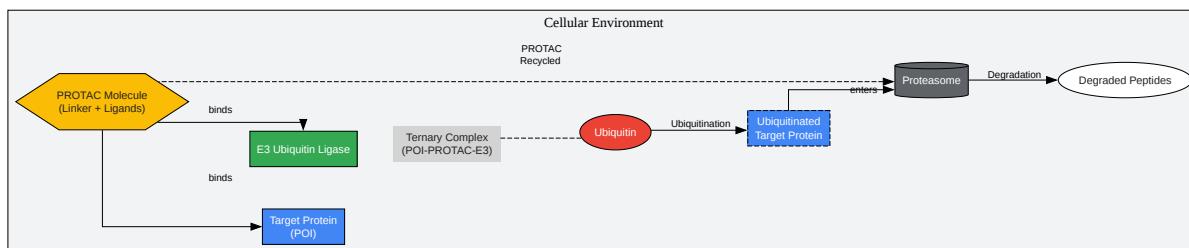
## Physicochemical and Identification Data

**4-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid**, also known as 4-(2-Boc-aminoethyl)benzoic acid, is a derivative of benzoic acid featuring a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The quantitative data for this compound are summarized below.

Property	Value	Reference
Molecular Weight	265.31 g/mol	[1]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>	[1][2]
CAS Number	132690-91-6	[1][2]
Appearance	White to off-white solid	[2]
Boiling Point (Predicted)	440.5 ± 38.0 °C	[2]
Density (Predicted)	1.155 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	4.31 ± 0.10	[2]
Storage Temperature	2-8°C	[2]

## Role in PROTAC Drug Development

This molecule is primarily used as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.<sup>[1]</sup> PROTACs leverage the cell's own ubiquitin-proteasome system to induce the selective degradation of target proteins, offering a powerful therapeutic modality.<sup>[1]</sup> The workflow below illustrates this mechanism.



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Caption: Workflow of PROTAC-mediated protein degradation.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid**.

This protocol describes the synthesis via the reaction of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc anhydride).[\[2\]](#)

Materials:

- 4-(2-aminoethyl)benzoic acid
- Di-tert-butyl dicarbonate
- 1 M Sodium Hydroxide (NaOH) aqueous solution
- Ethyl acetate
- 10% Citric acid aqueous solution
- Water
- Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in 1 M aqueous NaOH solution.
- Stir the reaction mixture vigorously at room temperature for 4 hours.
- Upon reaction completion, add ethyl acetate to the mixture.

- Acidify the mixture by adding 10% aqueous citric acid solution, which will result in the formation of a white solid precipitate.
- Separate the white solid by filtration.
- Extract the aqueous filtrate three times with ethyl acetate.
- Combine all organic layers and wash sequentially with water and brine.
- Dry the combined organic phase over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate under reduced pressure to yield the final product.

Accurate characterization is essential to confirm the identity, purity, and quality of the synthesized compound. Standard analytical techniques include HPLC, GC-MS, and NMR.[\[3\]](#)

#### A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for structurally similar aminobenzoic acid isomers.[\[3\]](#)

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 (v/v) mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45  $\mu\text{m}$  syringe filter before injection.

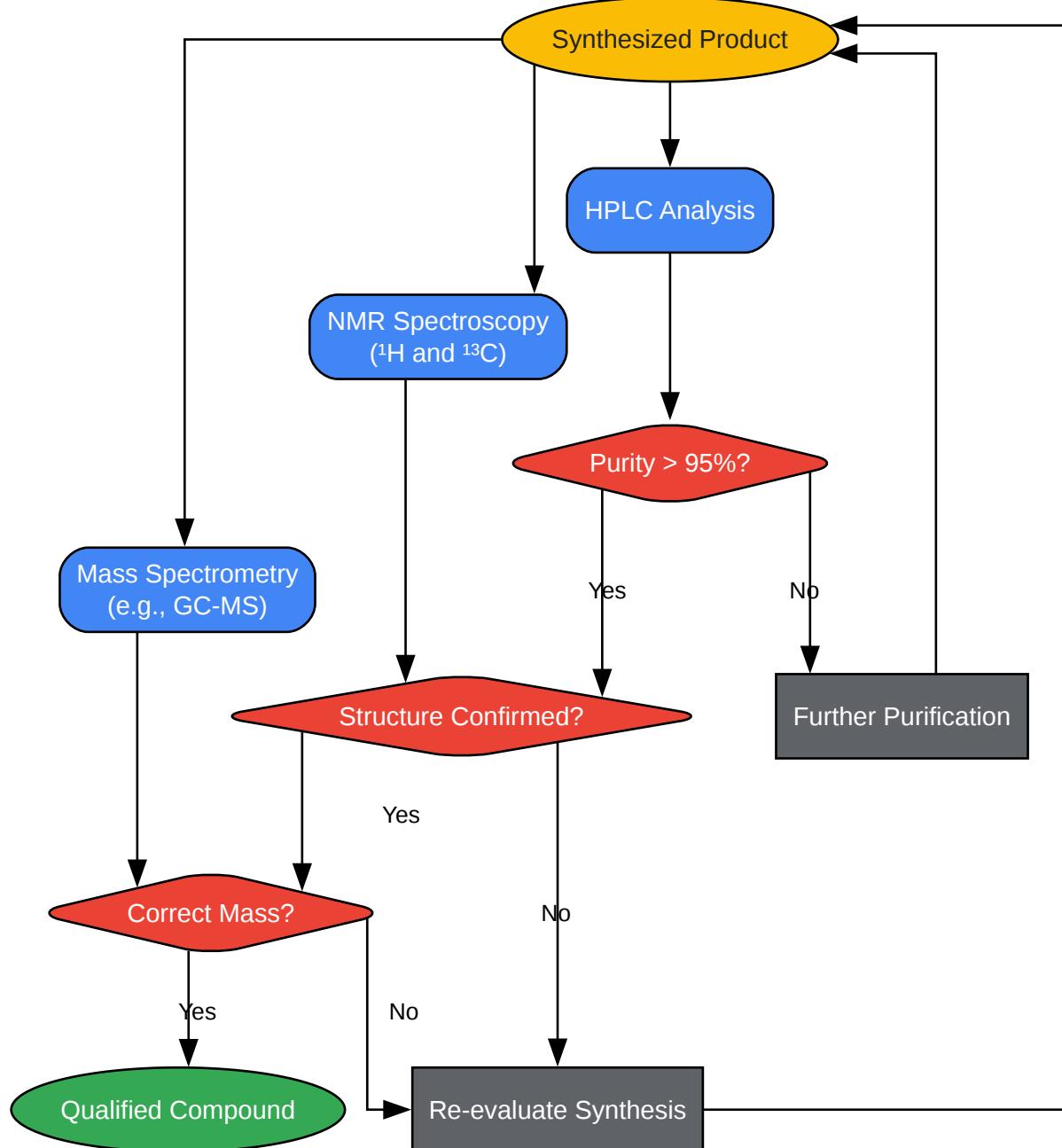
#### B. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for unambiguous structural confirmation.[\[2\]](#)[\[3\]](#)

- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) with Tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Data (Reference):
  - Solvent:  $\text{CDCl}_3$
  - $\delta$  1.33 (s, 9H): tert-butyl group protons.
  - $\delta$  2.74 (t,  $J = 7.44$  Hz, 2H):  $-\text{CH}_2-$  attached to the benzene ring.
  - $\delta$  3.14 (q,  $J = 6.78$  Hz, 2H):  $-\text{CH}_2-$  attached to the nitrogen.
  - $\delta$  6.84 (br t,  $J = 5.43$  Hz, 1H):  $-\text{NH-}$  proton.
  - $\delta$  7.28 (d,  $J = 8.28$  Hz, 2H): Aromatic protons ortho to the ethyl group.
  - $\delta$  7.83 (d,  $J = 8.25$  Hz, 2H): Aromatic protons ortho to the carboxylic acid group.[2]

The workflow for a typical analytical characterization process is outlined below.



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Caption: General workflow for analytical characterization.

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